molecular formula C9H5BrN2O2 B584663 6-Bromchinoxalin-2-carbonsäure CAS No. 103596-11-8

6-Bromchinoxalin-2-carbonsäure

Katalognummer: B584663
CAS-Nummer: 103596-11-8
Molekulargewicht: 253.055
InChI-Schlüssel: NAQBDSYRCUORBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinoxaline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2-carboxylic acid typically involves the bromination of quinoxaline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 6-Bromoquinoxaline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid or reduction to yield 6-aminoquinoxaline-2-carboxylic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: 6-Substituted quinoxaline-2-carboxylic acids.

    Oxidation Products: Quinoxaline-2,3-dicarboxylic acid.

    Reduction Products: 6-Aminoquinoxaline-2-carboxylic acid.

    Coupling Products: Biaryl derivatives.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromoquinoxaline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

Biologische Aktivität

6-Bromoquinoxaline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 6-Bromoquinoxaline-2-carboxylic acid
  • Molecular Formula: C_9H_6BrN_2O_2
  • Molecular Weight: 244.06 g/mol

Physical Properties:

  • Appearance: Solid
  • Purity: Typically >98%
  • Storage Conditions: Inert atmosphere, 2-8°C
  • Kinase Inhibition:
    • 6-Bromoquinoxaline-2-carboxylic acid has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
  • Antimicrobial Activity:
    • Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, highlighting its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Effects:
    • Research suggests that 6-Bromoquinoxaline-2-carboxylic acid may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Elsherbeny et al. (2024)Investigated the compound's role as an Aurora A kinase inhibitor, demonstrating significant apoptotic effects in cancer cell lines .
ResearchGate Publication (2014)Discussed the synthesis and reactivity of quinoxaline derivatives, including 6-Bromoquinoxaline-2-carboxylic acid, emphasizing its biological activity across various assays .
ChemicalBook AnalysisSummarized the compound's potential in drug development due to its diverse biological activities and highlighted its role in modulating cellular pathways .

Therapeutic Applications

  • Cancer Therapy:
    • The ability of 6-Bromoquinoxaline-2-carboxylic acid to inhibit kinases involved in cancer progression positions it as a promising candidate for targeted cancer therapies.
  • Infectious Diseases:
    • Its antimicrobial properties suggest potential applications in treating bacterial infections that are resistant to conventional antibiotics.
  • Neurological Disorders:
    • Given its neuroprotective effects, further exploration into its use for conditions like Alzheimer's and Parkinson's disease is warranted.

Eigenschaften

IUPAC Name

6-bromoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQBDSYRCUORBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709034
Record name 6-Bromoquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103596-11-8
Record name 6-Bromoquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: The research demonstrates that 6-bromoquinoxaline-2-carboxylic acid significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to 6-bromoquinoxaline-2-carboxylic acid, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.